rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Description

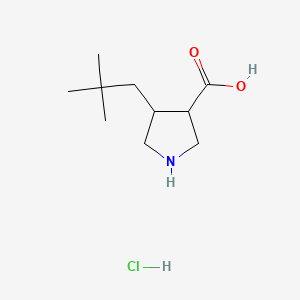

rac-(3R,4R)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral pyrrolidine derivative characterized by a trans-configuration at the 3R and 4R stereocenters. The compound features a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 4-position and a carboxylic acid group at the 3-position, with a hydrochloride salt enhancing its solubility and stability for pharmaceutical applications.

Key physicochemical properties (calculated):

- Molecular formula: C₉H₁₄ClNO₂ (free acid: C₉H₁₃NO₂ + HCl).

- Molecular weight: 203.45 g/mol (free acid: 167.21 g/mol; HCl contribution: ~36.46 g/mol).

- Stereochemistry: Trans-configuration between the 3R and 4R positions, influencing binding affinity and metabolic stability.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)4-7-5-11-6-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H |

InChI Key |

CDGBXGJITOANJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CNCC1C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.

Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrrolidine Derivatives

Substituent Effects on Physicochemical Properties

Salt/Protecting Group Influence

- Hydrochloride vs.

- Boc-Protected Analog : The tert-butoxycarbonyl (Boc) group in the precursor masks the carboxylic acid, facilitating synthetic manipulation. Its removal yields the free acid, which is subsequently converted to the hydrochloride salt.

Biological Activity

rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring with a carboxylic acid functional group and a bulky 2,2-dimethylpropyl substituent. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.

- Molecular Formula : C10H20ClNO2

- Molecular Weight : 221.72 g/mol

- CAS Number : 2173999-57-8

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | -1.04 |

| Polar Surface Area | 49 Å |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The biological activity of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, potentially leading to therapeutic effects.

Biological Activity Studies

Research indicates that this compound may exhibit various biological activities, including:

-

Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, in a study involving A549 human lung adenocarcinoma cells, certain pyrrolidine derivatives demonstrated structure-dependent anticancer activity. The effectiveness of these compounds was compared against cisplatin, a standard chemotherapeutic agent .

- Case Study : In one experiment, compounds derived from similar structures showed varying degrees of cytotoxicity. For example:

- Antimicrobial Activity : Additional studies have explored the antimicrobial potential of related pyrrolidine derivatives against multidrug-resistant pathogens. The screening included bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, highlighting the need for further investigation into the antimicrobial efficacy of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride | Pyrrolidine ring with different substituents | Different chirality at position 4 |

| rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride | Amino group addition | Exhibits different biological activity due to amino substitution |

| rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride | Benzyl and methyl substitutions | Potentially different pharmacokinetics due to bulky groups |

These comparisons illustrate how variations in substitution and stereochemistry can influence biological activities and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.